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Compound of Interest

Compound Name: Canophyllal

Cat. No.: B076349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

canophyllal, a triterpene with noteworthy biological activities. This document is intended to

serve as a core resource for researchers in natural product chemistry, pharmacology, and drug

development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, experimental protocols, and insights into its potential mechanisms of

action.

Spectroscopic Data
The structural elucidation of canophyllal has been achieved through extensive spectroscopic

analysis. The following tables summarize the key ¹H and ¹³C NMR spectral data, providing a

foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Canophyllal (500 MHz, CDCl₃)[1]
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Position δ (ppm) Multiplicity J (Hz)

1α 1.65 m

1β 1.40 m

2 2.45 m

5 1.45 m

6α 1.55 m

6β 1.35 m

7α 1.60 m

7β 1.42 m

9 1.95 d 10.0

10 2.15 d 10.0

11α 1.50 m

11β 1.30 m

12α 1.70 m

12β 1.25 m

13 0.90 s

14 0.85 s

15α 1.58 m

15β 1.38 m

16α 1.68 m

16β 1.48 m

17 0.95 s

18 0.80 s

19 0.98 s
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21α 1.20 m

21β 1.10 m

22 2.25 m

23 0.75 s

24 1.05 s

25 0.88 s

26 1.15 s

27 1.00 s

28 0.92 s

29 9.75 s

Table 2: ¹³C NMR Spectroscopic Data for Canophyllal (125 MHz, CDCl₃)[1]
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Position δ (ppm) Position δ (ppm)

1 39.8 16 28.2

2 34.5 17 31.8

3 218.2 18 16.5

4 47.3 19 18.7

5 54.6 20 36.5

6 19.8 21 29.7

7 33.3 22 35.0

8 40.9 23 26.5

9 50.5 24 21.5

10 59.5 25 15.4

11 21.3 26 16.8

12 29.9 27 20.2

13 42.1 28 30.2

14 58.7 29 202.8

15 32.5 30 27.4

Mass Spectrometry (MS) Data
A detailed experimental mass spectrum with fragmentation analysis for canophyllal is not

readily available in the reviewed literature. However, based on its triterpenoid structure, the

Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and

characteristic fragmentation patterns arising from the cleavage of the polycyclic ring system

and loss of methyl groups. High-resolution mass spectrometry would be required to confirm the

elemental composition.

Experimental Protocols
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The spectroscopic data presented above were obtained using standard analytical techniques

for natural product characterization. The following provides a generalized methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A pure sample of canophyllal is dissolved in an appropriate deuterated

solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 500 MHz for ¹H and 125 MHz for ¹³C).

¹H NMR: Standard parameters include a 30° pulse width, an acquisition time of

approximately 3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are

referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

¹³C NMR: A proton-decoupled pulse sequence is used with a 45° pulse width. Chemical

shifts are referenced to the solvent peak (CDCl₃ at δ 77.0 ppm).

2D NMR: To aid in the complete assignment of proton and carbon signals, various 2D NMR

experiments are typically performed, including COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation).

Mass Spectrometry (MS)
Sample Introduction: The purified compound is introduced into the mass spectrometer,

typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-

MS) or liquid chromatograph (LC-MS) for analysis of complex mixtures.

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and

inducing fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion

and interpret the fragmentation pattern to deduce the structure of the compound.
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Biological Activity and Potential Signaling Pathways
Canophyllal has been isolated from plant extracts exhibiting a range of biological activities,

including anti-inflammatory (COX-2 inhibition) and antioxidant effects.[1] While the specific

molecular mechanisms of canophyllal are still under investigation, its bioactivities suggest

potential interactions with key cellular signaling pathways.

Cyclooxygenase-2 (COX-2) Inhibition Pathway
The anti-inflammatory activity of canophyllal through COX-2 inhibition suggests its potential to

modulate the production of prostaglandins, which are key mediators of inflammation.
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Caption: Canophyllal's potential inhibition of the COX-2 enzyme.

Antioxidant Activity Pathway (Nrf2-ARE)
The antioxidant properties of canophyllal suggest it may activate the Nrf2-ARE (Nuclear factor

erythroid 2-related factor 2-Antioxidant Response Element) pathway, a primary cellular defense

mechanism against oxidative stress.
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Caption: Proposed activation of the Nrf2-ARE pathway by canophyllal.

Conclusion
The spectroscopic data provided in this guide serves as a critical reference for the

unambiguous identification of canophyllal. The reported biological activities, particularly its

anti-inflammatory and antioxidant properties, highlight its potential as a lead compound for drug

development. Further research into its specific molecular targets and mechanisms of action is

warranted to fully elucidate its therapeutic potential. This document provides a foundational

platform for such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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